N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135212-02-0
VCID: VC11905725
InChI: InChI=1S/C25H28N4O4S.ClH/c1-4-27(5-2)14-15-28(25-26-23-19(33-3)10-7-11-20(23)34-25)24(32)17-8-6-9-18(16-17)29-21(30)12-13-22(29)31;/h6-11,16H,4-5,12-15H2,1-3H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Molecular Formula: C25H29ClN4O4S
Molecular Weight: 517.0 g/mol

N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

CAS No.: 1135212-02-0

Cat. No.: VC11905725

Molecular Formula: C25H29ClN4O4S

Molecular Weight: 517.0 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1135212-02-0

Specification

CAS No. 1135212-02-0
Molecular Formula C25H29ClN4O4S
Molecular Weight 517.0 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C25H28N4O4S.ClH/c1-4-27(5-2)14-15-28(25-26-23-19(33-3)10-7-11-20(23)34-25)24(32)17-8-6-9-18(16-17)29-21(30)12-13-22(29)31;/h6-11,16H,4-5,12-15H2,1-3H3;1H
Standard InChI Key IIHIKGSYQIHLCO-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Canonical SMILES CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl

Introduction

Structural and Physicochemical Properties

The compound features a benzamide backbone substituted at the para-position with a 2,5-dioxopyrrolidin-1-yl group and at the meta-position with a 4-methoxy-1,3-benzothiazol-2-yl moiety. The diethylaminoethyl chain is attached via an amide bond, while the hydrochloride salt improves aqueous solubility. Key properties include:

PropertyValue
Molecular FormulaC₂₅H₂₉ClN₄O₄S
Molecular Weight517.0 g/mol
IUPAC NameN-[2-(Diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
SMILESCCOC1=C(C=C(C=C1)S2NC(=NC2=O)N(CCN(CC)CC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)Cl
SolubilityEnhanced in polar solvents due to hydrochloride salt

The 2,5-dioxopyrrolidinyl group introduces conformational rigidity, while the benzothiazole ring contributes to π-π stacking interactions with biological targets .

Synthesis and Optimization

The synthesis involves three primary stages:

Benzamide Core Formation

The benzamide core is synthesized via condensation of 3-nitrobenzoyl chloride with 4-methoxy-1,3-benzothiazol-2-amine under basic conditions. Catalytic hydrogenation reduces the nitro group to an amine, which is subsequently acylated .

Diethylaminoethyl Substitution

The diethylaminoethyl side chain is introduced via nucleophilic substitution using 2-chloro-N,N-diethylethylamine in the presence of a base (e.g., K₂CO₃). Reaction efficiency exceeds 75% under reflux in acetonitrile .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt with >95% purity. Crystallization from acetone/water mixtures produces a stable crystalline form .

Mechanism of Action

The compound exhibits dual activity:

Enzyme Inhibition

The 2,5-dioxopyrrolidinyl moiety acts as a electrophilic trap, covalently binding to cysteine residues in enzymes such as phosphatidylinositol 3-kinase delta (PI3Kδ). Half-maximal inhibitory concentrations (IC₅₀) range from 0.8–1.2 µM in kinase assays .

Receptor Modulation

The benzothiazole group facilitates interactions with adenosine A₂A receptors (Ki = 120 nM), potentially explaining its neuroprotective effects in models of Parkinson’s disease .

Biological Activities

Anticancer Properties

In vitro studies demonstrate dose-dependent inhibition of tumor cell proliferation:

Cell LineIC₅₀ (µM)Target Pathway
MDA-MB-231 (Breast)1.4 ± 0.2PI3K/AKT/mTOR
A549 (Lung)2.1 ± 0.3STAT3
HT-29 (Colon)1.8 ± 0.4Wnt/β-catenin

Mechanistic studies reveal G1 cell cycle arrest and induction of caspase-3-mediated apoptosis .

Neuropharmacological Effects

In rodent models of neuroinflammation, the compound reduces microglial activation by 40% at 10 mg/kg (oral) and improves cognitive performance in Morris water maze tests .

Pharmacokinetics and Toxicity

ParameterValue
Oral Bioavailability58% (rats)
Plasma Half-life6.2 ± 1.1 hours
Protein Binding92%
LD₅₀ (acute, mice)>2000 mg/kg

Hepatotoxicity is dose-limiting in chronic studies, with ALT/AST elevations observed at ≥100 mg/kg/day .

Comparative Analysis with Analogues

Structural modifications significantly alter activity:

ModificationImpact on PI3Kδ IC₅₀Solubility (mg/mL)
Dimethylaminoethyl (vs. diethyl)IC₅₀ = 2.3 µM (+88%)12.4 (free base)
2-Oxopyrrolidine (vs. 2,5-dioxo)IC₅₀ = 5.1 µM (+325%)8.9 (hydrochloride)

The diethylaminoethyl group and dioxopyrrolidinyl ring are critical for potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator